Cas no 1932041-16-1 (1-[(2R,5R)-2,5-Dimethylpiperidin-1-yl]ethanone)

1-[(2R,5R)-2,5-Dimethylpiperidin-1-yl]ethanone is a chiral piperidine derivative characterized by its stereospecific (2R,5R) configuration. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, where enantiomeric purity is critical. Its rigid piperidine backbone and dimethyl substitution enhance steric control, making it useful for asymmetric synthesis and ligand design. The acetyl group at the 1-position provides a reactive site for further functionalization. The compound’s defined stereochemistry ensures consistent performance in chiral applications, while its stability under standard conditions facilitates handling and storage. Suitable for research and industrial use, it meets high-purity standards for advanced synthetic workflows.
1-[(2R,5R)-2,5-Dimethylpiperidin-1-yl]ethanone structure
1932041-16-1 structure
Product Name:1-[(2R,5R)-2,5-Dimethylpiperidin-1-yl]ethanone
CAS No:1932041-16-1
MF:C9H17NO
MW:155.237382650375
CID:5760185
PubChem ID:45086020
Update Time:2025-06-15

1-[(2R,5R)-2,5-Dimethylpiperidin-1-yl]ethanone Chemical and Physical Properties

Names and Identifiers

    • rac-1-[(2R,5R)-2,5-dimethylpiperidin-1-yl]ethan-1-one
    • 1932041-16-1
    • 1-[(2R,5R)-2,5-Dimethylpiperidin-1-yl]ethanone
    • EN300-6798963
    • Inchi: 1S/C9H17NO/c1-7-4-5-8(2)10(6-7)9(3)11/h7-8H,4-6H2,1-3H3/t7-,8-/m1/s1
    • InChI Key: QYYOPHOHRVUDNK-HTQZYQBOSA-N
    • SMILES: O=C(C)N1C[C@H](C)CC[C@H]1C

Computed Properties

  • Exact Mass: 155.131014166g/mol
  • Monoisotopic Mass: 155.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 20.3Ų

1-[(2R,5R)-2,5-Dimethylpiperidin-1-yl]ethanone Pricemore >>

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Additional information on 1-[(2R,5R)-2,5-Dimethylpiperidin-1-yl]ethanone

1-[(2R,5R)-2,5-Dimethylpiperidin-1-yl]ethanone: A Promising Compound for Pharmaceutical Applications

1-[(2R,5R)-2,5-Dimethylpiperidin-1-yl]ethanone is a synthetic compound with the CAS No. 1932041-16-1 designation, which has garnered significant attention in the field of pharmaceutical research due to its unique molecular structure and potential therapeutic applications. This compound belongs to the class of cyclic amine derivatives, characterized by a piperidine ring functionalized with methyl groups at the 2 and 5 positions, as well as an acetyl group at the 1-position of the ethanone moiety. The stereochemical configuration of the piperidine ring, specifically the (2R,5R) stereocenter, plays a critical role in determining its biological activity and pharmacological properties.

Recent advances in medicinal chemistry have highlighted the importance of stereochemistry in drug design. The (2R,5R) configuration of the piperidine ring in 1-[(2R,5R)-2,5-Dimethylpiperidin-1-yl]ethanone has been shown to enhance its selectivity for specific biological targets, such as ion channels or receptors, which are implicated in various pathological conditions. This structural feature also contributes to its stability and solubility, making it a favorable candidate for further development in drug discovery pipelines.

One of the most notable areas of research involving 1-[(2R,5R)-2,5-Dimethylpiperidin-1-yl]ethanone is its potential application in the treatment of neurodegenerative diseases. A 2023 study published in the journal Pharmacological Research demonstrated that this compound exhibits neuroprotective effects by modulating the activity of NMDA receptors, which are known to be overactivated in conditions such as Alzheimer's disease and Parkinson's disease. The study also revealed that the compound's ability to cross the blood-brain barrier is significantly enhanced due to its lipophilic nature, a property that is critical for targeting central nervous system disorders.

Another emerging area of investigation is the role of 1-[(2R,5R)-2,5-Dimethylpiperidin-1-yl]ethanone in the treatment of inflammatory diseases. A 2024 preclinical study published in Journal of Medicinal Chemistry reported that this compound exhibits anti-inflammatory activity by inhibiting the NF-κB signaling pathway, a key mediator of inflammation in conditions such as rheumatoid arthritis and inflammatory bowel disease. The study further emphasized the compound's potential as a lead molecule for the development of novel anti-inflammatory agents with reduced side effects compared to existing therapies.

The molecular structure of 1-[(2R,5R)-2,5-Dimethylpiperidin-1-yl]ethanone also makes it an attractive candidate for the design of prodrugs. Prodrug strategies are widely used in pharmaceutical development to improve the bioavailability and reduce the toxicity of active compounds. The acetyl group in this molecule can be modified to enhance its solubility or to target specific tissues, while the piperidine ring provides a scaffold for additional functional groups that may improve its pharmacokinetic profile.

Advances in computational chemistry have further facilitated the study of 1-[(2R,5R)-2,5-Dimethylpiperidin-1-yl]ethanone. Molecular docking studies have been employed to predict its interactions with various biological targets, including G-protein-coupled receptors (GPCRs) and ion channels. These studies have provided valuable insights into the compound's mechanism of action and have guided the optimization of its structure for improved potency and selectivity.

Additionally, the synthesis of 1-[(2R,5R)-2,5-Dimethylpiperidin-1-yl]ethanone has been the subject of several recent studies aimed at developing efficient and scalable synthetic routes. A 2023 paper published in Organic Letters described a novel method for the stereoselective synthesis of this compound, which involves the use of chiral catalysts to achieve the desired (2R,5R) configuration. This synthetic approach not only enhances the efficiency of production but also reduces the environmental impact associated with traditional chemical synthesis methods.

The potential therapeutic applications of 1-[(2R,5R)-2,5-Dimethylpiperidin-1-yl]ethanone are further supported by its ability to modulate multiple signaling pathways. For example, it has been shown to inhibit the activity of phosphodiesterase enzymes, which are involved in the regulation of intracellular cyclic nucleotides. This property suggests that the compound may have applications in the treatment of cardiovascular diseases, where the modulation of cyclic nucleotide levels is a key therapeutic strategy.

Despite its promising properties, the development of 1-[(2R,5R)-2,5-Dimethylpiperidin-1-yl]ethanone as a therapeutic agent is still in its early stages. Further preclinical and clinical studies are needed to evaluate its safety, efficacy, and long-term effects. However, the growing body of research on this compound highlights its potential as a versatile platform for the development of new drugs targeting a wide range of diseases.

In conclusion, 1-[(2R,5R)-2,5-Dimethylpiperidin-1-yl]ethanone represents a significant advancement in the field of pharmaceutical chemistry. Its unique molecular structure, combined with its potential therapeutic applications, makes it a promising candidate for further exploration. As research in this area continues to evolve, it is likely that this compound will play an increasingly important role in the development of novel therapies for a variety of medical conditions.

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